![molecular formula C22H20N4O3S B2444248 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide CAS No. 955524-33-1](/img/structure/B2444248.png)
2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide
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Description
2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
The structural framework of the compound allows for the synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. These compounds have been evaluated for their antimicrobial activities, with some derivatives showing mild activities. This indicates the potential for developing new antimicrobial agents from this chemical scaffold (Gomha, Mohamed, Zaki, Ewies, Elroby, 2018). Additionally, the compound's derivatives have been explored for anti-inflammatory and analgesic activities, highlighting its potential in pharmaceutical research for developing new treatments for inflammation and pain (Sondhi, Dinodia, Rani, Shukla, Raghubir, 2009).
Radioisotope Labeling for Imaging
Derivatives of the compound have been synthesized and labeled with radioisotopes for use in positron emission tomography (PET) imaging. This research underscores the compound's utility in developing diagnostic tools for diseases, improving our understanding of biological processes at the molecular level (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, Katsifis, 2008).
Enzyme Inhibition for Cancer Therapy
Investigations into the compound and its derivatives have shown promise in the realm of cancer therapy. Synthesis and evaluation of derivatives as inhibitors of thymidylate synthase, a key enzyme in the synthesis of thymidine for DNA replication, offer a pathway to potent antitumor agents. This approach underscores the potential for these compounds in developing targeted therapies for cancer (Gangjee, Qiu, Kisliuk, 2004).
Structural and Molecular Docking Studies
Structural elucidation and molecular docking studies of related compounds contribute to our understanding of their interaction with biological targets. These studies are crucial for drug design, providing insights into the molecular basis of drug-receptor interactions and guiding the optimization of therapeutic agents (Subasri, Timiri, Barji, Jayaprakash, Vijayan, Velmurugan, 2016).
properties
IUPAC Name |
2-[2,4-dioxo-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-2-15-7-3-4-9-17(15)24-19(27)14-25-18-10-5-11-23-20(18)21(28)26(22(25)29)13-16-8-6-12-30-16/h3-12H,2,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKQBFKYFIAQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CS4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide |
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